molecular formula C13H21NO4 B2927002 3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid CAS No. 2303237-51-4

3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid

Cat. No.: B2927002
CAS No.: 2303237-51-4
M. Wt: 255.314
InChI Key: GWPKKXXSDAWXAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid (CAS: 1087798-38-6) is a spirocyclic bicycloheptane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₁NO₄, with a molecular weight of 267.32 g/mol. The spiro[3.3]heptane core introduces significant conformational rigidity, which enhances metabolic stability and binding selectivity in pharmaceutical applications .

Synthesis The compound is synthesized via hydrolysis of its methyl ester precursor, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester, achieving a yield of ~87% under basic conditions. This method emphasizes the importance of protecting group strategies for amino acid derivatives .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-7-8(10(15)16)13(9)5-4-6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPKKXXSDAWXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid, also known by its CAS Number 2303237-51-4, is a compound characterized by its unique spirocyclic structure. This structure is significant due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_{4} with a molecular weight of 255.31 g/mol. Its structural features include a carboxylic acid group, an amide functionality, and a rigid spirocyclic framework, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number2303237-51-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The spiro[3.3]heptane core has been studied as a saturated benzene bioisostere, which may affect lipophilicity and metabolic stability in drug design.

Lipophilicity and Solubility

Research indicates that the incorporation of the spiro[3.3]heptane structure into existing drugs can alter their lipophilicity. For instance, when comparing the lipophilicity of Sonidegib (a Hedgehog pathway inhibitor) with its spiro[3.3]heptane analogs, it was found that the replacement of the phenyl ring decreased the calculated logP value by approximately 0.8 units, indicating a shift in solubility properties that may enhance or reduce bioavailability in vivo .

In Vitro Studies

In vitro studies have demonstrated that compounds containing the spiro[3.3]heptane moiety exhibit significant activity against various cancer cell lines. For example, analogs derived from Vorinostat, which incorporate the spiro[3.3]heptane core, showed high levels of micromolar inhibition in Gli-Luc reporter NIH3T3 cells, indicating their potential as anticancer agents .

Case Study: Hedgehog Signaling Pathway

A notable case study involved measuring the inhibition of the Hedgehog signaling pathway by Sonidegib and its spiro[3.3]heptane analogs. The results indicated that while Sonidegib had an IC50 of 0.0015 µM, the trans and cis analogs had IC50 values of 0.48 µM and 0.24 µM respectively, suggesting that while they are less potent than Sonidegib, they still exhibit substantial biological activity .

Pharmacological Applications

The unique structural characteristics of this compound make it a promising candidate for further development in drug discovery:

  • Anticancer Agents : Due to its ability to inhibit critical pathways involved in tumor growth.
  • Antiviral and Antibacterial : The spirocyclic framework has been associated with various pharmacological activities including antiviral and antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Spiro vs. Bicyclo Systems

  • Spiro[3.3]heptane Derivatives: The target compound and its spiro analogs (e.g., EN300-207957) exhibit rigid, planar geometries due to the spiro junction, which reduces rotational freedom and improves target binding in drug design .

Protecting Groups

  • Boc vs. Fmoc : The Boc group in the target compound offers acid-labile protection, suitable for orthogonal deprotection strategies in peptide synthesis. Comparatively, the Fmoc group in EN300-207957 is base-sensitive, enabling compatibility with acid-stable linkers in solid-phase synthesis .

Polarity and Solubility

  • The carboxylic acid group in all listed compounds enhances aqueous solubility. However, the Boc-protected amino group in the target compound increases lipophilicity (logP ~1.5), making it more soluble in organic solvents than the hydroxyl-containing analog (CAS 10481-25-1, logP ~0.8) .

Stability and Reactivity

  • Thermal Stability : The spiro[3.3]heptane core in the target compound demonstrates superior thermal stability (decomposition >200°C) compared to bicyclo[4.1.0]heptane derivatives, which may undergo ring-opening reactions at elevated temperatures .
  • Oxidative Sensitivity: Like other Boc-protected compounds, the target is susceptible to strong oxidizers, releasing hazardous gases (e.g., CO₂, NOx) under extreme conditions .

Pharmacological Relevance

  • This contrasts with the spiro[benzofuran-cyclohexane] analog (CAS 290.15), which showed anti-inflammatory activity in preclinical models .
  • Boc Group Utility : The Boc protection in the target compound allows for selective deprotection in multi-step syntheses, a feature leveraged in protease-resistant peptide analogs .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR at 400–500 MHz confirm regiochemistry and Boc-group retention. Deuterated solvents (e.g., CDCl₃) and internal referencing are standard .
  • Mass Spectrometry : LCMS with chemical ionization (CI) or GCMS with electron impact (EI) validates molecular weight (e.g., observed [M+H]⁺ for C₁₄H₂₂N₂O₄: theoretical 294.16 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 210–254 nm .

How does functionalization of the spirocyclic core influence physicochemical properties and bioactivity in drug design?

Advanced
Functional groups (e.g., hydroxyl, amine, or fluorinated substituents) modulate lipophilicity (LogP), water solubility , and metabolic stability. For example:

  • Replacing piperidine in Bupivacaine with the spirocyclic analog enhanced anesthetic duration and potency due to improved 3D shape and Fsp³-rich character .
  • Substituents at the 6-position (e.g., Boc-amino groups) improve metabolic resistance by steric shielding .
    Key Data :
Substituent PositionProperty ImpactBioactivity Example
1-Carboxylic Acid↑ Water solubilityDrug conjugation site
6-Boc-Amino↑ LipophilicityEnhanced membrane permeability

What computational strategies are employed to predict target interactions and structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Molecular Docking : Simulates binding to target proteins (e.g., ion channels) using software like AutoDock Vina. The spirocyclic scaffold’s rigidity may favor complementary binding pockets .
  • QSAR Modeling : Correlates substituent electronic/hydrophobic parameters (Hammett σ, π-values) with bioactivity. For example, electron-withdrawing groups at the 2-position may enhance receptor affinity .
  • MD Simulations : Assess conformational stability in biological membranes (e.g., 100-ns trajectories in lipid bilayers) .

How should researchers address contradictions in reported stability and toxicity data for this compound?

Advanced
Current safety data sheets (SDS) report no classified hazards but lack ecotoxicological or chronic toxicity data . Mitigation strategies:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to assess hydrolytic/oxidative susceptibility. Monitor via HPLC .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and Ames tests for mutagenicity. Prioritize OECD guidelines for missing endpoints .
    Note : Strong oxidizers are incompatible; avoid during storage .

What methodologies are recommended for evaluating the compound’s potential as a bioisostere in peptide mimetics?

Q. Advanced

  • Structural Overlay : Compare the spirocyclic core’s conformation (via X-ray crystallography) with native peptides (e.g., pipecolic acid) to validate bioisosteric fit .
  • Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for targets like proteases or GPCRs .
  • In Vivo PK/PD : Assess oral bioavailability and half-life in rodent models, leveraging the compound’s enhanced solubility and metabolic stability .

How can researchers resolve synthetic challenges in introducing fluorinated or chiral substituents to the spirocyclic framework?

Q. Advanced

  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the 6-position requires low temperatures (-78°C) to prevent ring-opening .
  • Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective amidation. Chiral HPLC (Chiralpak IA) separates diastereomers .
    Case Study : 6,6-Difluoro derivatives showed >90% enantiomeric excess (ee) when synthesized via chiral auxiliaries .

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